Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
Description
Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS: 2453297-16-8) is a piperazine derivative with a molecular formula of C₁₈H₂₉ClN₂O₃ and a molecular weight of 356.89 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent at the 4-position, and a 2-hydroxyethyl group at the 2-position of the piperazine ring. Its purity exceeds 95%, and it is supplied as a lyophilized powder or in solution (e.g., 10 mM in DMSO) for laboratory use .
The hydroxyethyl group enhances solubility in polar solvents, while the benzyl moiety contributes to lipophilicity, influencing its pharmacokinetic properties. Storage recommendations include freezing at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .
Properties
Molecular Formula |
C18H29ClN2O3 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H |
InChI Key |
XTHYWYUKBAVIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves the following key steps:
Step 1: Protection of Piperazine Nitrogen
Introduction of the tert-butyl carbamate (Boc) group to protect the piperazine nitrogen, typically using di-tert-butyl dicarbonate (Boc2O).Step 2: Functionalization at the 4-Position
Benzylation at the 4-position of the piperazine ring, usually via nucleophilic substitution using benzyl halides.Step 3: Introduction of the 2-(2-hydroxyethyl) Side Chain
Alkylation or reductive amination to introduce the 2-(2-hydroxyethyl) substituent on the piperazine nitrogen or ring carbon.Step 4: Formation of Hydrochloride Salt
Conversion of the free base to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
Specific Preparation Method from Literature
A detailed method closely related to this compound's synthesis is described for (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate , which serves as a core intermediate:
Hydrogenation Reaction:
The precursor is subjected to catalytic hydrogenation using palladium on activated charcoal in methanol for 16 hours, achieving a 100% yield of the protected hydroxyethyl piperazine derivative.-
- Catalyst: Palladium on activated charcoal
- Solvent: Methanol
- Temperature: Ambient to slight heating
- Time: 16 hours
This method ensures selective reduction and protection, which can be adapted for the benzylated derivative by starting from a benzyl-substituted precursor.
Research Findings and Notes
The hydrogenation step using palladium on charcoal is a well-established, high-yielding method for preparing hydroxyethyl piperazine derivatives, which can be extended to benzylated analogs.
The hydrochloride salt formation enhances the compound's stability and solubility, facilitating its use in biological assays and formulation.
The stepwise addition of solvents in formulation is critical to maintain solution clarity and compound stability, as noted in in vivo preparation protocols.
The benzylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions, typically performed under mild basic conditions with benzyl bromide or chloride.
Summary Table of Preparation Steps
Chemical Reactions Analysis
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and hydroxyethyl group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 2-hydroxyethyl group balances hydrophilicity and steric bulk, making the target compound a versatile intermediate for optimizing drug-like properties.
- Synthetic Challenges : Boc deprotection (e.g., using BBr₃) is critical for generating free piperazines in downstream reactions .
- Stability Considerations : While the Boc group generally improves stability, substituents like hydroxyethyl may introduce sensitivity to oxidation or enzymatic cleavage .
Biological Activity
Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS No. 2453297-16-8) is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₈H₂₉ClN₂O₃
- Molecular Weight : 356.89 g/mol
- Storage Conditions : Inert atmosphere, 2-8°C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (M. tuberculosis). A high-throughput screening of a diverse chemical library identified several compounds with low cytotoxicity and significant activity against M. tuberculosis. The selectivity index for some compounds was notably high, indicating their potential as anti-tuberculosis agents .
Case Studies and Research Findings
- Study on Antitubercular Activity :
- Structure-Activity Relationship (SAR) :
- Cytotoxicity Assessment :
Data Table: Biological Activity Summary
| Compound Name | MIC (µM) | IC20 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 6.3 - 23 | >40 | High |
| Analog A | 6.9 | >40 | High |
| Analog B | 21 | >40 | Moderate |
Q & A
Basic: What are the typical synthetic routes for preparing tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride?
Methodological Answer:
The synthesis involves multi-step organic reactions, often starting with functionalization of the piperazine ring. A common approach includes:
- Step 1: Protection of the piperazine nitrogen using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O in dichloromethane with triethylamine) .
- Step 2: Introduction of the benzyl and hydroxyethyl substituents via nucleophilic substitution or reductive amination. For example, coupling 2-bromoethanol with the Boc-protected piperazine intermediate in the presence of a palladium catalyst .
- Step 3: Hydrochloride salt formation using HCl in dioxane or ethyl acetate .
Critical Parameters: Reaction temperature (often 0–25°C), solvent polarity, and inert atmosphere (N₂/Ar) to prevent oxidation. Purification typically employs silica gel chromatography or recrystallization .
Basic: How is the purity and structural integrity of this compound validated after synthesis?
Methodological Answer:
Analytical techniques are combined for rigorous validation:
- HPLC: To assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- NMR Spectroscopy: ¹H/¹³C NMR for confirming substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at 7.2–7.4 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z within 5 ppm) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity for the hydroxyethyl substituent?
Methodological Answer:
Optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for hydroxyethyl incorporation .
- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand tuning to reduce side products .
- Computational Modeling: Density Functional Theory (DFT) to predict transition states and favor pathways with lower activation energy for the desired product .
Case Study: A 20% yield increase was achieved by switching from THF to DMF and lowering reaction temperature to 0°C .
Advanced: What computational tools are recommended for studying this compound’s reactivity or binding interactions?
Methodological Answer:
- Quantum Chemical Calculations: Gaussian or ORCA for geometry optimization and reaction pathway analysis (e.g., Fukui indices to predict electrophilic/nucleophilic sites) .
- Molecular Dynamics (MD): GROMACS or AMBER to simulate interactions with biological targets (e.g., enzyme active sites) using force fields like CHARMM36 .
- Docking Studies: AutoDock Vina or Schrödinger Suite to screen binding affinities with receptors, validated by experimental IC₅₀ values .
Basic: How is the compound’s stability assessed under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Storage at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products (e.g., tert-butyl deprotection or oxidation of the hydroxyethyl group) .
- Light Sensitivity: UV-vis spectroscopy to detect photodegradation under ICH Q1B guidelines .
- Recommendations: Store at –20°C in amber vials under inert gas (Ar) to prevent hydrolysis .
Advanced: How can researchers investigate the compound’s biological activity, such as antimicrobial or CNS effects?
Methodological Answer:
- In Vitro Assays:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying benzyl substituents) and correlate logP values with activity .
Advanced: How should researchers resolve contradictions in reported biological data for structurally similar piperazine derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets using tools like RevMan, focusing on variables (e.g., assay conditions, cell lines) .
- Structural Re-evaluation: X-ray crystallography (e.g., monoclinic P2₁/n space group analysis) to confirm stereochemistry and rule out isomerism .
- Biological Replication: Repeat key assays under standardized protocols (e.g., NIH/WHO guidelines) to isolate confounding factors .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (LD₅₀ oral, rat: >500 mg/kg) .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (dust/volatile intermediates) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate, followed by solidification using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
